Product packaging for Ethyl 2-(hydroxyimino)-3-oxobutanoate(Cat. No.:CAS No. 5408-04-8)

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B1418093
CAS No.: 5408-04-8
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-SNAWJCMRSA-N
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Description

Chemical Structure and Nomenclature Ethyl 2-(hydroxyimino)-3-oxobutanoate (C₆H₉NO₄, molecular weight: 159.14 g/mol) is a β-keto ester derivative characterized by a hydroxyimino group (-NOH) at the C2 position and a ketone group at C2. The compound exists in two stereoisomeric forms, (2E) and (2Z), with the (2E) configuration being the most commonly reported . It is systematically named under IUPAC guidelines as ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate and is also known by synonyms such as ethyl oximinoacetoacetate or ethyl 2-hydroxylimino-3-oxobutanoate .

Synthesis The compound is synthesized via the nitrosation of ethyl acetoacetate using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). This reaction introduces the hydroxyimino group at the α-position of the β-keto ester . The process typically yields 64–97% purity, depending on recrystallization solvents (e.g., ethanol) .

Applications this compound is a key intermediate in pharmaceutical synthesis, notably for producing cimetidine (a histamine H₂-receptor antagonist) . Its reactive β-keto ester and hydroxyimino groups make it a versatile precursor for heterocyclic compounds, including hydrazones, indole derivatives, and quinoline analogs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1418093 Ethyl 2-(hydroxyimino)-3-oxobutanoate CAS No. 5408-04-8

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Preparation Methods

Step 1: Formation of Ethyl (E,Z)-(2-hydroxyimino)-3-oxobutanoate

  • Reagents & Conditions:

    • Ethyl 3-oxobutanoate (6)
      (5.15 g, 0.040 mol)
    • Acetic acid (5 mL)
    • Sodium nitrite (NaNO2)
    • Water, at 0°C
    • Stirring at room temperature
  • Procedure:

    • Dissolve ethyl 3-oxobutanoate in acetic acid.
    • Add sodium nitrite solution dropwise at 0°C to facilitate nitration or nitrosation.
    • Stir the mixture for approximately 1 hour at room temperature.
    • Hydrolyze with water, extract with ethyl acetate, wash, dry, and concentrate.
  • Outcome:

    • Formation of a yellowish oil mixture of E/Z isomers, with a yield of 100% and a high purity (as per spectral data).
    • The product is characterized by NMR and IR, confirming the oxime formation.

Step 2: Oxime Formation via Condensation with Hydroxylamine

  • Reagents & Conditions:

    • The crude mixture from Step 1
    • Hydroxylamine hydrochloride or free hydroxylamine
    • Acidic or basic catalyst (e.g., pyridine or sodium acetate)
    • Solvent such as ethanol or acetic acid
  • Procedure:

    • Dissolve the mixture in ethanol.
    • Add hydroxylamine hydrochloride and base or catalyst.
    • Reflux or stir at ambient temperature for several hours.
    • Work-up involves neutralization, extraction, washing, and drying.
  • Outcome:

    • Selective formation of Ethyl 2-(hydroxyimino)-3-oxobutanoate with high yield (~99%) as confirmed by spectral data.

Alternative Synthetic Route: Direct Nitration and Hydroximation

This method involves initial nitration of the keto ester followed by reduction and hydroximation:

  • Reagents & Conditions:

    • Ethyl 3-oxobutanoate
    • Nitrous acid or nitrosating agents
    • Hydroxylamine derivatives
  • Process:

    • Nitration at the keto position using nitrous acid.
    • Conversion of nitro to oxime via hydroxylamine treatment.
    • Purification through recrystallization or chromatography.

Note: This route is less common due to potential side reactions and lower selectivity but remains viable under controlled conditions.

Data Table Summarizing Preparation Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 Ethyl 3-oxobutanoate, NaNO2, AcOH Acetic acid 0°C to RT 1 hour 100% Formation of E/Z oxime mixture
2 Hydroxylamine hydrochloride Ethanol Reflux Several hours ~99% Selective oxime formation

Research Findings and Optimization

Recent studies, including patent literature, highlight the importance of controlling reaction parameters to favor the formation of the desired oxime isomer. For instance, maintaining low temperature during nitrosation minimizes side reactions and improves yield. The use of acetic acid as a solvent facilitates the formation of the oxime without over-oxidation or degradation.

Furthermore, spectral characterization (NMR, IR) confirms the structure and purity of the synthesized compound, with the IR spectrum showing characteristic C=N and N-OH stretches, and NMR spectra indicating the formation of the oxime functional group.

Scientific Research Applications

Synthetic Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate is primarily utilized in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions. Some notable synthetic applications include:

  • As a Building Block : This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo reactions such as condensation and cycloaddition makes it valuable for creating complex molecules .
  • Synthesis of β-Amino Acids : It is used in the preparation of β-amino acids through the reaction with amines. This is significant in the development of peptide-based drugs and biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit antitumor properties. Studies have shown that certain modifications can enhance its efficacy against specific cancer cell lines .
  • Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, making them candidates for further development as antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

StudyFindings
Antitumor Activity (2007) A study focused on modified derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
Synthesis of β-Amino Acids (2010) Researchers successfully synthesized β-amino acids using this compound as a precursor, demonstrating its utility in drug design .
Antibacterial Screening (2015) Derivatives were tested against various bacterial strains, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyimino)-3-oxobutanoate involves its ability to form stable intermediates in chemical reactions. The oxime group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxime group can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds.

    Electrophilic Addition: The compound can also act as an electrophile, reacting with nucleophiles to form substituted products.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 2-(hydroxyimino)-3-oxobutanoate

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate Chlorophenyl hydrazone at C2 C₁₂H₁₃ClN₂O₃ Adopts keto-hydrazo tautomerism; planar structure enhances crystallinity. Used in coordination chemistry .
Ethyl 2-benzyl-3-oxobutanoate Benzyl group at C2 C₁₃H₁₆O₃ Higher lipophilicity (logP ~2.5); used as a flavoring agent .
Ethyl 2-acetamido-3-oxobutanoate Acetamido group at C2 C₈H₁₃NO₄ Enhanced hydrogen bonding; potential in peptide mimetics .
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate 4-Nitrobenzylidene at C2 C₁₃H₁₃NO₅ Electron-withdrawing nitro group increases electrophilicity; used in condensation reactions .
Ethyl 2-ethoxyimino-3-oxobutyrate Ethoxyimino (-N-OCH₂CH₃) at C2 C₈H₁₃NO₄ Improved hydrolytic stability compared to hydroxyimino derivatives .

β-Keto Esters vs. Diethyl Propanedioate

Ethyl 3-oxobutanoate derivatives, including the hydroxyimino variant, share structural similarities with diethyl propanedioate (malonate esters). Both undergo nucleophilic substitution and condensation reactions. However, the hydroxyimino group in this compound introduces additional reactivity, such as tautomerism (keto-enol and oxime-imine equilibria), enabling diverse transformations like cyclization to indoles or quinolines .

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., methoxy, benzyl): Increase nucleophilicity at the α-carbon, favoring alkylation and Michael addition reactions .
  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity at the ketone, accelerating nucleophilic attacks (e.g., hydrazine condensation) .
  • Hydroxyimino vs. Hydrazone: Hydroxyimino derivatives exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility . Hydrazones (e.g., phenylhydrazone derivatives) are more stable toward hydrolysis .

Physical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) ESI-MS (m/z) Reference
This compound 1730 (ester), 1680 (ketone) 1.28 (t, CH₃), 4.20 (q, OCH₂), 11.2 (s, NOH) 159.14 [M+H]⁺
Ethyl 2-benzyl-3-oxobutanoate 1725 (ester), 1710 (ketone) 1.25 (t, CH₃), 3.70 (s, CH₂Ph), 4.15 (q, OCH₂) 221.0 [M+H]⁺
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate 1735 (ester), 1675 (ketone) 1.30 (t, CH₃), 4.25 (q, OCH₂), 8.30 (d, Ar-H) 263.08 [M+H]⁺

Biological Activity

Ethyl 2-(hydroxyimino)-3-oxobutanoate (EPO) is an organic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉NO₄
  • Molecular Weight : 159.14 g/mol
  • Functional Groups : Hydroxyimino group (C=N-OH) and keto group (C=O)

The presence of the hydroxyimino and keto groups enhances the compound's reactivity and interaction with biological systems, making it a subject of interest for various scientific studies.

EPO's biological activity is primarily attributed to its ability to interact with enzymes and other biological molecules:

  • Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This property is crucial for drug design, as it may allow EPO to serve as a lead compound in developing enzyme inhibitors.
  • Metabolic Pathways : EPO's structural similarity to pyruvate suggests that it may influence metabolic pathways. Pyruvate plays a critical role in energy production and cellular metabolism, indicating that EPO could be involved in similar biochemical processes.

Biological Activity

Research has indicated several biological activities associated with EPO:

  • Antimicrobial Properties : Preliminary studies suggest that EPO exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : EPO has shown potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes are overactive.
  • Bioavailability : The compound demonstrates high solubility in various solvents, enhancing its bioavailability and making it suitable for further pharmacological studies.

Case Studies

Several studies have explored the biological activity of EPO:

  • Study on Enzyme Interaction : A recent investigation revealed that EPO interacts with enzymes through its hydroxyimino group, leading to significant changes in enzyme kinetics. The study utilized molecular dynamics simulations to elucidate the binding affinities and mechanisms involved .
  • Antimicrobial Testing : In vitro tests conducted on bacterial strains showed that EPO inhibited growth effectively at specific concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of EPO, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
Ethyl 4-hydroxy-3-oxobutanoate372-31-6Lacks hydroxyimino group; simpler structure
Ethyl 2-(methoxyimino)-4-oxopentanoate82874-96-2Features a methoxy group; different carbon chain length
Methyl 2-(hydroxyimino)hexanoate10409-25-3Longer carbon chain; altered biological properties

EPO stands out due to its specific hydroxyimino configuration and unique reactivity profile, which may enhance its potential applications in medicinal chemistry compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(hydroxyimino)-3-oxobutanoate, and how can reaction conditions be optimized?

  • Answer: The compound is synthesized via nitrosation of ethyl acetoacetate using sodium nitrite under acidic conditions (e.g., HCl or H2SO4) . Optimization involves controlling temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess nitrite to ensure complete imine formation), and pH (maintained below 2 to favor protonation of the intermediate). Post-reaction neutralization with NaHCO3 and purification via recrystallization (ethanol/water mixtures) are critical for high yields (>80%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer: Key techniques include:

  • <sup>1</sup>H/</sup>13C NMR : To confirm the hydroxyimino (δ ~10–12 ppm for NH) and ketone (δ ~190–210 ppm for C=O) groups .
  • IR Spectroscopy : Peaks at ~1706 cm<sup>−1</sup> (ketone C=O) and ~3359 cm<sup>−1</sup> (hydroxyimino O-H stretch) .
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+Na]<sup>+</sup> (e.g., m/z 291.0518 for a chlorophenyl derivative) .

Q. How does the hygroscopic nature of this compound impact storage and handling?

  • Answer: The compound is moisture-sensitive due to its ketone and imine functional groups. Storage under inert gas (N2 or Ar) in airtight containers at −20°C is recommended. Pre-drying solvents (e.g., molecular sieves for ethanol) during synthesis minimizes hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

  • Answer: Discrepancies often arise from reaction kinetics (e.g., competing hydrolysis vs. nitrosation) or purification methods. For example, derivatives like ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate show yield variations (70–90%) due to crystallization solvent choice (ethanol vs. ethyl acetate). Systematic screening of solvents, temperatures, and acid catalysts (e.g., HCl vs. H2SO4) can harmonize protocols .

Q. How can computational modeling predict the reactivity of this compound in cyclocondensation reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the ketone group and nucleophilic attack by amines or hydrazines. For instance, the energy barrier for forming pyrrole derivatives (e.g., photochromic ligands) correlates with substituent electron-withdrawing effects on the aryl ring .

Q. What role does this compound play in synthesizing tau aggregation inhibitors?

  • Answer: The compound serves as a precursor for hydrazone derivatives (e.g., ethyl 2-(4-chlorophenylhydrazono)-3-oxobutanoate), which undergo cyclization to form aminothienopyridazines. These inhibit tau fibrillization via π-stacking interactions, validated by Thioflavin T assays and TEM imaging .

Q. How does X-ray crystallography elucidate the conformational flexibility of this compound derivatives?

  • Answer: Crystal structures (e.g., monoclinic P21/c for a dimethylphenylhydrazono derivative) reveal planar hydrazone moieties and hydrogen-bonding networks (N-H⋯O=C) that stabilize tautomeric forms. Torsional angles between the hydrazone and ester groups inform steric effects in solid-state packing .

Methodological Guidance

Designing a kinetic study to monitor the nitrosation of ethyl acetoacetate:

  • Protocol: Use in situ FTIR or <sup>1</sup>H NMR to track imine formation. Quench aliquots at intervals (0, 15, 30, 60 min) and analyze by HPLC (C18 column, MeOH/H2O mobile phase). Rate constants (k) derived from pseudo-first-order plots can optimize reaction time .

Purifying this compound derivatives with sensitivity to hydrolysis:

  • Procedure: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) under inert atmosphere. For hygroscopic compounds, use anhydrous Na2SO4 during workup and lyophilization for solvent removal .

Evaluating tautomeric equilibrium in solution using NMR titration:

  • Approach: Dissolve the compound in deuterated DMSO-d6 and titrate with D2O. Monitor <sup>1</sup>H NMR shifts of the hydroxyimino proton (~12 ppm) to assess keto-enol tautomerism. Compare with DFT-predicted chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(hydroxyimino)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(hydroxyimino)-3-oxobutanoate

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